Product packaging for Aurmillone(Cat. No.:)

Aurmillone

Cat. No.: B12299283
M. Wt: 368.4 g/mol
InChI Key: TVYVWMVAJHMVLX-UHFFFAOYSA-N
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Description

Aurmillone is an isoflavone that was isolated from the seeds of Millettia auriculata . As a naturally occurring plant compound, it is of interest in phytochemical research for studying the chemical composition and bioactive principles of the Millettia genus. Research into compounds like this compound can help in understanding plant defense mechanisms and their potential biological activities. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers are advised to consult primary scientific literature for the most specific and up-to-date information regarding the properties and applications of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20O6 B12299283 Aurmillone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H20O6

Molecular Weight

368.4 g/mol

IUPAC Name

5,7-dihydroxy-8-methoxy-3-[4-(3-methylbut-2-enoxy)phenyl]chromen-4-one

InChI

InChI=1S/C21H20O6/c1-12(2)8-9-26-14-6-4-13(5-7-14)15-11-27-21-18(19(15)24)16(22)10-17(23)20(21)25-3/h4-8,10-11,22-23H,9H2,1-3H3

InChI Key

TVYVWMVAJHMVLX-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3OC)O)O)C

Origin of Product

United States

Isolation and Dereplication Methodologies for Aurmillone

Plant Sources and Biogeographical Distribution of Aurmillone-Producing Species

The occurrence and distribution of this compound are closely linked to the specific plant species that synthesize this compound. Phytochemical studies have identified key sources, primarily within the Millettia genus and other related genera within the Fabaceae family.

Focus on Millettia auriculata and Related Millettia Species

Millettia auriculata has been specifically identified as a source of this compound. orgachemlab.comscribd.com The isolation of this compound from the seeds of Millettia auriculata was reported in the late 1970s. orgachemlab.comscribd.com The genus Millettia encompasses approximately 200 species distributed across tropical and subtropical regions globally. researchgate.netajol.inforesearchgate.net These plants are known to contain a diverse array of phytochemicals, including flavonoids, isoflavonoids, rotenoids, and chalcones. researchgate.netdntb.gov.uarsc.org

While Millettia auriculata is a primary source, other Millettia species have also been investigated for their isoflavonoid (B1168493) content. For instance, studies on Millettia dura have led to the isolation of isoflavones like durlettone, durmillone, and mildurone from its seeds, and other isoflavones from its stem and root bark. ajol.info Millettia extensa has been shown to contain rare prenylated isoflavonoids in its young twigs. rsc.orgnih.gov The presence of C-8 oxygenated isoflavones, including this compound, is considered relatively rare within the Millettia genus, with thonningine A and B from M. thonningii being other examples. ajol.info

The biogeographical distribution of Millettia species, including M. auriculata, spans the forested areas of tropical and subtropical Africa, Asia, and Australasia. ajol.info This wide distribution suggests that this compound or related isoflavonoids might be found in various regions within these continents, depending on the specific species present.

Occurrence in Other Fabaceae Genera

Isoflavonoids are a characteristic class of compounds predominantly found in the subfamily Papilionoideae of the Fabaceae (Leguminosae) family. nih.govnih.govresearchgate.netnsk.hr This broad distribution means that while Millettia species are notable sources, this compound or structurally similar isoflavonoids may potentially occur in other genera within this large plant family.

The Fabaceae family comprises over 700 genera and approximately 10,000 species distributed globally. nsk.hr Many species within this family are recognized for their rich isoflavonoid content, including well-known examples like soybeans (Glycine max) which are a major source of isoflavones such as daidzein (B1669772), genistein (B1671435), and glycitein. emu.eeglobalresearchonline.net Other Fabaceae genera investigated for isoflavonoids include Erythrina, Glycyrrhiza, and Genista. nih.govresearchgate.net The presence of prenylated isoflavonoids, a class that includes this compound, has also been noted in other Fabaceae genera. nih.gov

The widespread presence of isoflavonoids across the Fabaceae family highlights the potential for discovering this compound or novel related compounds in genera beyond Millettia, particularly those within the Papilionoideae subfamily, depending on their specific biosynthetic pathways and biogeographical locations.

Advanced Extraction Techniques for Isoflavonoids

Efficient extraction of isoflavonoids from plant material is a critical initial step in the isolation of compounds like this compound. Traditional methods such as maceration, percolation, and Soxhlet extraction have historically been used, but they often have drawbacks including long extraction times, high solvent consumption, and potential degradation of thermolabile compounds. mdpi.comresearchgate.net

Modern and advanced extraction techniques offer improvements in efficiency, speed, and environmental friendliness. These techniques utilize various forms of energy or altered conditions to enhance the release of compounds from the plant matrix. Examples of advanced techniques applied to isoflavonoid extraction include:

Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to create cavitation bubbles, which facilitate the disruption of plant cell walls and improve the diffusion of compounds into the solvent. mdpi.comresearchgate.net UAE has been successfully applied to extract isoflavones from various plant sources, often resulting in higher yields compared to conventional methods. mdpi.com

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and the moisture within the plant material, leading to rapid heating and increased pressure within the cells, thus facilitating the release of analytes. mdpi.comresearchgate.net

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE uses high pressure and elevated temperatures to perform extractions with liquid solvents. mdpi.com This technique allows for faster extraction times and reduced solvent usage while maintaining high efficiency, even for compounds that are solid at room temperature. mdpi.com

Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, typically carbon dioxide, as the extraction solvent. The unique properties of supercritical fluids, such as high diffusivity and low viscosity, allow for efficient penetration into the plant matrix and extraction of compounds.

Natural Deep Eutectic Solvent-Based Extraction (NADES-based extraction): This is a more recent "green" technique that uses natural deep eutectic solvents, which can offer advantages in terms of sustainability and extraction efficiency for certain compounds, including isoflavones. emu.ee

The choice of extraction technique and solvent depends on the specific plant material, the target isoflavonoid (e.g., aglycones or glycosides), and the desired scale of extraction. For isoflavonoids, polar solvents or mixtures, such as ethanol, methanol (B129727), or acetonitrile, often mixed with water, are commonly employed due to the polarity of these compounds. emu.eeglobalresearchonline.netmdpi.commdpi.com

Chromatographic Separation Strategies for this compound Purification

Following extraction, chromatographic separation techniques are essential for isolating and purifying specific compounds like this compound from the complex mixture of metabolites present in plant extracts. bioanalysis-zone.comirejournals.comrotachrom.com Chromatography separates compounds based on their differential interactions with a stationary phase and a mobile phase.

Various chromatographic methods can be employed for the purification of isoflavonoids, including this compound:

Column Chromatography (CC): This is a widely used technique for separating components of a mixture based on their polarity or affinity to the stationary phase packed in a column. Different stationary phases (e.g., silica (B1680970) gel, reversed-phase silica) and mobile phase systems (gradients of solvents with varying polarities) can be used to achieve separation. irejournals.comtandfonline.com

Thin-Layer Chromatography (TLC): TLC is a simple and relatively fast technique used for qualitative analysis and small-scale preparative separation. It involves a stationary phase coated on a plate and a mobile phase that moves up the plate by capillary action. Different solvent systems are used to separate compounds based on their polarity. TLC can be used to monitor the progress of column chromatography fractions and to purify small amounts of compounds. tandfonline.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful and widely used technique for both analytical and preparative separation of natural products. It offers high resolution and sensitivity, allowing for the separation and purification of closely related compounds. nsk.hrglobalresearchonline.net Reversed-phase HPLC is commonly used for isoflavonoids, employing stationary phases like C18 and mobile phases typically consisting of mixtures of water and organic solvents (e.g., methanol or acetonitrile) with acidic modifiers. globalresearchonline.net Preparative HPLC is used to isolate larger quantities of purified compounds. rotachrom.com

Flash Chromatography: This is a medium-pressure chromatographic technique that is faster than traditional column chromatography and is often used for rapid purification of compounds.

The specific chromatographic strategy for purifying this compound would depend on the complexity of the extract and the desired purity level. Often, a combination of these techniques is employed, starting with less resolving methods like column chromatography or flash chromatography to obtain fractions enriched in the target compound, followed by higher-resolution techniques like preparative HPLC for final purification.

Dereplication Approaches in Natural Product Discovery

Dereplication is a crucial process in natural product discovery aimed at rapidly identifying known compounds in crude extracts or fractions, thereby prioritizing the isolation efforts towards potentially novel molecules. nih.govresearchgate.netmdpi.comthieme-connect.comfrontiersin.org This saves significant time and resources by avoiding the re-isolation and characterization of compounds that have already been reported.

Dereplication strategies for isoflavonoids like this compound typically involve the use of hyphenated analytical techniques that provide structural information rapidly. Key approaches include:

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for dereplication. thieme-connect.com It combines the separation capability of HPLC with the mass analysis capability of mass spectrometry. By analyzing the retention time, molecular weight, and fragmentation pattern of compounds in an extract, researchers can search databases of known natural products to identify previously reported compounds. mdpi.comthieme-connect.com

Liquid Chromatography-Ultraviolet Detection (LC-UV): Isoflavonoids have characteristic UV absorption spectra, which can be used in conjunction with LC retention times to aid in their identification and dereplication. thieme-connect.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While typically used for structure elucidation of isolated compounds, rapid acquisition of 1D or 2D NMR data on fractions can also assist in dereplication by providing structural fragments that can be compared to databases. mdpi.comthieme-connect.com

Molecular Networking: This is a more recent data analysis approach, particularly useful with MS/MS data, where related compounds are grouped together based on their fragmentation patterns. mdpi.com This can help in identifying known compounds within a family and highlighting potentially novel analogues.

By applying these dereplication strategies early in the isolation process, researchers can quickly assess the chemical landscape of a plant extract and focus their efforts on isolating compounds that show characteristics of being new, such as unique molecular weights or fragmentation patterns not found in databases of known compounds. This targeted approach significantly accelerates the discovery of novel natural products.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound44257365
Daidzein5281708
Genistein5280342
Glycitein5281705
Durlettone162402
Durmillone119058
Mildurone108054
Thonningine A130817
Thonningine B130818
Homopterocarpin162403
Secundiflorol I119059
Maackain162404
Apigenin5280445
Chrysin5281607
Chrysin-7-O-β-glucoside44266370
Rotenone4978
Tephrosin107852
Dehydrodeguelin119057
Milletone162401
Milletosin119060
Maximaisoflavone H101672835
4'-Hydroxyderricin5318687
Alpinumisoflavone5281636
Derrone162405
Cabreuvin162406
Pseudobaptigenin162407
Atalantoflavone162408
Calopogonium isoflavone (B191592) A119061
2',4',5',7-Tetramethoxyisoflavone119062
7-O-Methylcuneantin162409
6a,12a-Dehydroxydegueline162410

Interactive Data Tables

Structural Elucidation and Conformational Analysis of Aurmillone

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), are crucial for determining the chemical structure of organic compounds like Aurmillone. researchgate.netunja.ac.id

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and identifying the functional groups within a molecule. researchgate.netunja.ac.idyoutube.com Extensive 1D and 2D NMR studies, including ¹H NMR and ¹³C NMR, have been successfully applied to the structural elucidation and unambiguous assignment of atoms in this compound. researchgate.netunja.ac.id ¹H NMR spectra provide information about the different types of protons and their environments, including their chemical shifts, multiplicities, and coupling constants. unja.ac.idyoutube.comresearchgate.netajol.info ¹³C NMR spectroscopy reveals the different types of carbon atoms present in the molecule. unja.ac.idyoutube.comresearchgate.netajol.info The analysis of these spectral data, often complemented by 2D NMR techniques such as COSY, HSQC, and HMBC, allows for the correlation of signals and the mapping of the connectivity between atoms, ultimately leading to the complete structural assignment of this compound. researchgate.netresearchgate.net

While specific detailed NMR data for this compound (chemical shifts, coupling constants, etc.) were mentioned as being used in studies researchgate.netresearchgate.netajol.info, explicit tables of this data were not consistently available across the search results. However, the application of these techniques is confirmed as fundamental to its structural determination. researchgate.netresearchgate.netajol.info

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is essential for accurately determining the molecular weight and elemental composition of a compound. unja.ac.idyoutube.comnih.gov HRMS provides a highly precise mass-to-charge ratio (m/z) for the molecular ion, which can be used to calculate the exact molecular formula. unja.ac.idyoutube.comresearchgate.netnih.gov For this compound, HRMS data has been used to confirm its molecular formula, reported as C₂₁H₂₀O₆. uni.lunih.gov The monoisotopic mass of this compound is reported as 368.12598 Da uni.lu. This precise mass information, coupled with data from other spectroscopic methods, is vital for confirming the proposed structure. researchgate.netunja.ac.id

PropertyValueSource
Molecular FormulaC₂₁H₂₀O₆ uni.lunih.gov
Monoisotopic Mass368.12598 Da uni.lu

X-ray Crystallography for Solid-State Structure Determination

This compound crystallizes in the monoclinic crystal system with the space group P2₁/n. iucr.org The unit cell parameters have been determined as a = 10.494(1) Å, b = 15.347(2) Å, c = 11.456(2) Å, and β = 102.86(1)°. iucr.org The unit cell contains four molecules (Z=4), and the calculated density is 1.359 Mgm⁻³. iucr.org

Dihedral Angle and Bond Length Analysis within the this compound Structure

Detailed analysis of bond lengths and angles from X-ray diffraction data provides insights into the bonding and electronic structure of this compound. While a comprehensive table of all bond lengths and angles for this compound was not found in the search results, the study reporting the crystal structure mentions that there are no unusual bond distances or angles. iucr.org This suggests that the bond lengths and angles within the this compound molecule are generally consistent with typical values for similar organic compounds, particularly isoflavones. ug.edu.ghresearchgate.netgromacs.orgavogadro.ccyoutube.com

Specific torsion angles related to the planarity of the benzopyrone moiety were reported: C(1)-C(2)-C(7)-O(1) is 3.1 (9)° and C(3)-C(2)-C(7)-C(6) is 2.0 (9)°. iucr.org These small values further support the near-planarity of the benzopyrone system. iucr.org The dihedral angle between the benzopyrone ring and the phenyl ring (ring B) is a significant conformational parameter, measured at 58.9 (9)°. iucr.org

Structural FeatureValueUnitSource
Angle between benzopyrone and phenyl rings58.9 (9)Degrees iucr.org
Torsion angle C(1)-C(2)-C(7)-O(1)3.1 (9)Degrees iucr.org
Torsion angle C(3)-C(2)-C(7)-C(6)2.0 (9)Degrees iucr.org

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in the crystal lattice and the intermolecular interactions present play a significant role in the solid-state properties of a compound. mdpi.comchemrxiv.orgresearchgate.netllnl.gov X-ray crystallography reveals these packing arrangements and interactions. The crystal structure of this compound is stabilized by a network of hydrogen bonds. iucr.org Specifically, an intramolecular hydrogen bond exists between the hydroxyl group at C(5) and the carbonyl oxygen O(4). iucr.org The parameters for this hydrogen bond are reported as O(5)...O(4) distance of 2.564 (7) Å, O(5)...H distance of 1.87 Å, and an O(5)-H...O(4) angle of 131°. iucr.org

Besides intramolecular interactions, intermolecular forces such as hydrogen bonds and van der Waals interactions influence how molecules pack in the crystal. mdpi.comchemrxiv.orgresearchgate.netllnl.govmdpi.com While the detailed crystal packing motif of this compound was not extensively described in the search results beyond the presence of hydrogen bonds, the monoclinic space group P2₁/n and the unit cell dimensions provide fundamental information about the repeating unit of the crystal lattice. iucr.org Analysis of crystal packing can involve examining various motifs and the geometry of intermolecular interactions. mdpi.comresearchgate.netllnl.govmdpi.comcam.ac.uk

Intermolecular Interaction TypeDescriptionParametersSource
Intramolecular Hydrogen BondBetween O(5)-H and O(4) (carbonyl)O(5)...O(4) 2.564(7) Å iucr.org
O(5)...H 1.87 Å iucr.org
O(5)-H...O(4) 131° iucr.org
Crystal SystemMonoclinic iucr.org
Space GroupP2₁/n iucr.org
Unit Cell Dimensionsa = 10.494(1) Å, b = 15.347(2) Å, c = 11.456(2) Å iucr.org
Beta Angle102.86(1)° iucr.org
Molecules per Unit Cell (Z)4 iucr.org

Theoretical and Computational Structural Studies

Theoretical and computational methods play a significant role in complementing experimental techniques for understanding the structural and electronic properties of molecules like this compound. These methods can provide detailed insights into molecular geometry, electronic structure, and electron density distribution.

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, such as ab initio methods, are powerful tools for determining molecular geometries and electronic structures rsc.org. These calculations solve the many-electron Schrödinger equation or approximations thereof to predict properties like bond lengths, bond angles, and atomic charges . For molecules similar to this compound, ab initio theoretical calculations have been used to study molecular dipole moments and electrostatic potentials researchgate.net. These calculations provide a theoretical basis for understanding the distribution of electron density within the molecule and how it might interact with its environment researchgate.net. While specific detailed quantum chemical calculation data solely focused on this compound's geometry and electronic structure were not extensively detailed in the provided sources, the application of such methods to related isoflavones highlights their relevance in this area researchgate.net. Quantum chemical calculations can predict reaction pathways and transition state energies, which can be relevant for understanding the reactivity of a compound, although this falls outside the strict scope of structural analysis rsc.org.

Invariom Modeling for Electron Density Distribution Analysis

Invariom modeling is a computational approach used to analyze the electron density distribution in crystals gla.ac.ukresearchgate.net. This method utilizes a database of theoretically predicted multipole populations for transferable pseudoatoms (invarioms) to model the aspherical electron density gla.ac.ukresearchgate.net. Unlike traditional independent-atom models, invariom modeling accounts for the deformation of electron density due to chemical bonding gla.ac.ukresearchgate.net.

For compounds structurally related to this compound, invariom modeling has been applied using theoretically predicted Hansen and Coppens multipole-model form factors to describe the aspherical electron density distribution researchgate.net. This approach allows for a more accurate representation of the electron density compared to methods that assume spherical atoms gla.ac.ukresearchgate.net. Invariom modeling can lead to improved determination of molecular geometry, particularly for hydrogen atoms, and better agreement factors when refining against experimental X-ray diffraction data gla.ac.ukresearchgate.net. Molecular dipole moments and electrostatic potentials can be obtained from invariom modeling, providing further insights into the electronic properties and potential intermolecular interactions researchgate.net. The invariom parameters are typically kept fixed during refinement, being derived from theoretical calculations, which allows for application even with lower-resolution data gla.ac.ukresearchgate.net.

Biosynthetic Pathways and Enzyme Mechanisms Relevant to Aurmillone

General Isoflavonoid (B1168493) Biosynthesis within Higher Plants

The biosynthesis of isoflavonoids in plants originates from the phenylpropanoid pathway, starting with the amino acid L-phenylalanine. nih.govencyclopedia.pub Phenylalanine is sequentially converted to p-coumaroyl-CoA through the action of three key enzymes: phenylalanine ammonia (B1221849) lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL). nih.govfrontiersin.org p-coumaroyl-CoA serves as a crucial intermediate, directing metabolic flow within the pathway. nih.govfrontiersin.org

The core flavonoid pathway begins with the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by chalcone (B49325) synthase (CHS). encyclopedia.pub This condensation yields a chalcone. Chalcone isomerase (CHI) then catalyzes the intramolecular cyclization of the chalcone to form a flavanone (B1672756). mdpi.com Flavanones are central intermediates in the flavonoid pathway, serving as precursors for various flavonoid subclasses, including isoflavonoids. mdpi.com

The committed step to isoflavonoid biosynthesis is catalyzed by isoflavone (B191592) synthase (IFS), a cytochrome P450 monooxygenase. nih.govoup.com IFS catalyzes a 2,3-aryl migration of the B-ring from the C-2 to the C-3 position of the flavanone, forming a 2-hydroxyisoflavanone (B8725905) intermediate. nih.gov This unstable intermediate is then dehydrated by 2-hydroxyisoflavanone dehydratase (HID or IFD) to yield the basic isoflavone skeleton, such as genistein (B1671435) or daidzein (B1669772). nih.govfrontiersin.org

The general isoflavonoid biosynthetic pathway can be summarized as follows:

EnzymeAbbreviationSubstrate(s)Product(s)
Phenylalanine Ammonia LyasePALL-PhenylalanineCinnamic acid
Cinnamate-4-HydroxylaseC4HCinnamic acidp-Coumaric acid
4-Coumarate:CoA Ligase4CLp-Coumaric acid, CoAp-Coumaroyl-CoA
Chalcone SynthaseCHSp-Coumaroyl-CoA, Malonyl-CoAChalcone
Chalcone IsomeraseCHIChalconeFlavanone
Isoflavone SynthaseIFSFlavanone2-Hydroxyisoflavanone
2-Hydroxyisoflavanone DehydrataseHID/IFD2-HydroxyisoflavanoneIsoflavone

Proposed Biosynthetic Routes Leading to Aurmillone

This compound (5,7-dihydroxy-8-methoxy-3-[4-(3-methylbut-2-enoxy)phenyl]chromen-4-one) is an isoflavone characterized by specific hydroxylation patterns (at positions 5 and 7), a methoxy (B1213986) group at position 8, and a prenyl group attached via an oxygen linkage at the 4'-position of the B-ring. The general isoflavonoid pathway provides the core isoflavone structure. The biosynthesis of this compound from a basic isoflavone precursor would involve additional enzymatic modifications, specifically regioselective hydroxylation, methylation, and prenylation.

Based on the structure of this compound and known isoflavonoid modifications, a proposed biosynthetic route would likely involve the following steps after the formation of a precursor isoflavone like daidzein (7,4'-dihydroxyisoflavone) or a related hydroxylated isoflavone:

Hydroxylation: Introduction of hydroxyl groups at positions 5 and 7. The general pathway intermediate leading to isoflavones typically involves a flavanone with hydroxylation at the 7 and 4' positions (like liquiritigenin). The 5-hydroxylation often occurs earlier in the flavonoid pathway, leading to naringenin (B18129), which is then converted to genistein by IFS. Therefore, the precursor flavanone for this compound might be eriodictyol (B191197) (5,7,3',4'-tetrahydroxyflavanone) or naringenin (5,7,4'-trihydroxyflavanone) followed by specific hydroxylations or an isoflavone with existing 5 and 7 hydroxyl groups.

Methylation: Introduction of a methoxy group at position 8. This step would be catalyzed by a regioselective O-methyltransferase.

Prenylation: Attachment of the 3-methylbut-2-enoxy (prenyl) group to the 4'-hydroxyl position of the B-ring. This reaction is likely catalyzed by a prenyltransferase, specifically an O-prenyltransferase.

The order of these modification steps (hydroxylation, methylation, and prenylation) can vary depending on the specific plant species and the enzymes involved. Different plants can utilize alternative pathways or enzyme specificities to achieve the same final product.

While general isoflavonoid biosynthesis is well-studied, the specific pathway leading to this compound has not been explicitly detailed in the provided search results. This compound has been identified as a compound from Millettia auriculata. scribd.com Research on the biosynthesis of specific or modified isoflavonoids often involves identifying and characterizing the unique enzymes responsible for these tailoring steps within the producing organism.

Identification and Characterization of Putative Biosynthetic Enzymes

The enzymes involved in the general isoflavonoid pathway, such as CHS, CHI, IFS, and HID, have been extensively studied and characterized in various plant species, particularly legumes. nih.govencyclopedia.pubfrontiersin.orgfrontiersin.orgmdpi.com IFS, being the key enzyme diverting the pathway towards isoflavones, is a well-known target for research. nih.govoup.com

For the specific modifications leading to this compound, putative enzymes would include:

Hydroxylases: Cytochrome P450 monooxygenases are commonly involved in hydroxylation reactions in plant secondary metabolism. Specific P450 enzymes would be required for the introduction of hydroxyl groups at positions 5 and 7 if they are not present in the initial isoflavone precursor.

Methyltransferases: O-methyltransferases catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to an oxygen atom, forming a methoxy group. A specific O-methyltransferase with regioselectivity for the 8-hydroxyl group of the isoflavone skeleton would be involved in this compound biosynthesis.

Prenyltransferases: Prenyltransferases catalyze the attachment of prenyl groups to various acceptor molecules. An O-prenyltransferase with specificity for the 4'-hydroxyl group of the isoflavone B-ring and dimethylallyl pyrophosphate (DMAPP) as the prenyl donor would be required for the prenylation step.

The identification and characterization of these putative enzymes typically involve:

Genomic and Transcriptomic Analysis: Identifying candidate genes based on sequence homology to known enzymes in related pathways or by analyzing gene expression patterns in tissues that produce this compound.

Enzyme Assays: Expressing the candidate genes in a suitable heterologous host (e.g., E. coli, yeast, or Nicotiana benthamiana) and testing the activity of the recombinant enzyme with proposed substrates in vitro. oup.comrsc.orgbiorxiv.org

Mutational Analysis: Studying the effect of gene knockout or silencing on this compound production in the native plant.

Structural Biology: Determining the three-dimensional structure of the enzymes to understand their catalytic mechanisms and substrate specificity.

While the general methods for enzyme characterization are established rsc.orgnih.govfrontiersin.orgmdpi.comyoutube.commdpi.comnih.govnih.gov, specific studies detailing the identification and characterization of the enzymes directly responsible for the 8-methylation and 4'-prenylation in the biosynthesis of this compound were not prominently found in the provided search results. Research often focuses on key enzymes like IFS or enzymes involved in common isoflavone modifications.

Genetic Engineering Approaches for Heterologous Production of Isoflavones

Genetic engineering offers a powerful approach for producing valuable plant secondary metabolites, including isoflavones, in heterologous host systems such as microorganisms (e.g., Saccharomyces cerevisiae, Escherichia coli) or non-leguminous plants. frontiersin.orgfrontiersin.orgresearchgate.netcsic.escore.ac.ukmdpi.com This is particularly relevant for compounds like this compound that may be present in low concentrations in their native sources or are difficult to cultivate.

The strategies for heterologous production of isoflavones involve introducing the genes encoding the necessary biosynthetic enzymes into the host organism. frontiersin.orgfrontiersin.orgcsic.escore.ac.uk For producing basic isoflavones like genistein and daidzein, this typically requires the introduction of genes for enzymes from the phenylpropanoid and isoflavonoid pathways, including PAL, C4H, 4CL, CHS, CHI, IFS, and IFD. frontiersin.orgfrontiersin.org

Challenges in heterologous expression of plant enzymes in microbial hosts include issues with enzyme activity, solubility, and the requirement for specific cofactors or membrane localization (as is the case for IFS, a membrane-bound P450 enzyme). frontiersin.org Strategies to overcome these challenges include codon optimization, targeting enzymes to specific cellular compartments, and co-expressing chaperones or required cofactors. frontiersin.org

For the production of more complex isoflavones like this compound, the genes encoding the specific tailoring enzymes (hydroxylases, methyltransferases, and prenyltransferases) would also need to be introduced and functionally expressed in the heterologous host, in addition to the core pathway enzymes. frontiersin.org

Examples of successful heterologous production of isoflavones include the synthesis of genistein and daidzein in engineered yeast and E. coli strains. frontiersin.orgfrontiersin.org Heterologous expression of IFS in non-leguminous plants like Arabidopsis thaliana and tobacco has also resulted in the production and accumulation of isoflavones. frontiersin.orgcore.ac.ukresearchgate.net Co-expression of multiple structural genes or a combination of transcription factors with structural genes can be employed to achieve higher yields. frontiersin.org Fusion proteins, such as IFS/CHI fusion enzymes, have also been engineered to improve metabolic channeling and product accumulation. frontiersin.orgresearchgate.net

Genetic engineering allows for the manipulation of metabolic flux towards the desired product and can potentially lead to higher yields and more sustainable production compared to extraction from native plant sources. frontiersin.orgfrontiersin.orgresearchgate.net

Synthetic Strategies and Chemical Modifications of Aurmillone and Analogues

Total Synthesis Approaches to the Isoflavone (B191592) Scaffold

Total synthesis of the isoflavone scaffold typically involves constructing the characteristic C6-C3-C6 framework. Traditional methods often utilize 2-hydroxyphenyl benzyl (B1604629) ketones (deoxybenzoins) or chalcones as starting materials. rsc.orgresearchgate.net

One common approach from deoxybenzoins involves formylation or acylation at the benzylic position, followed by O-cyclization. nih.govrsc.org The synthesis of isoflavones from chalcones follows a biomimetic sequence involving oxidative rearrangement of the B-ring aryl group to the 3-position. rsc.org This rearrangement can be promoted by reagents such as thallium(III) nitrate (B79036) or hypervalent iodine reagents. rsc.orgresearchgate.net While the chalcone (B49325) route is often more accessible, particularly for complex substitution patterns, it can sometimes lead to lower yields and the formation of unwanted byproducts like benzofurans and flavones. rsc.org

More recent total synthesis strategies for isoflavones include methods involving the oxidation of isoflavenes obtained by ring-closing metathesis, tandem demethylation and ring-opening/cyclization of methoxybenzoylbenzofurans, and metal-catalyzed cross-coupling reactions of functionalized chromones. rsc.org Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille couplings, have been employed. rsc.org For instance, the Suzuki-Miyaura coupling of 3-iodochromones with arylboronic acids is a general approach for isoflavone synthesis. nih.govnih.gov Direct arylation of 2-hydroxyenaminoketones has also emerged as a method, offering the advantage of eliminating pre-functionalization steps. rsc.org

Semisynthetic Modifications of Natural Aurmillone

Semisynthetic modifications involve using a naturally occurring compound, such as this compound, as a starting material and chemically modifying its structure. This approach can be advantageous when the natural product is readily available and provides a suitable scaffold for diversification. eupati.eu While specific details on the semisynthesis of this compound were not extensively found in the search results, general strategies for semisynthetic modifications of isoflavones are relevant.

Semisynthetic approaches to isoflavone derivatives often focus on modifying functional groups present in the natural product, such as hydroxyl groups through glycosylation or alkylation. nih.govresearchgate.net Glycosylation, the attachment of sugar moieties, can significantly impact the solubility, stability, and bioactivity of isoflavones. nih.govresearchgate.net Various chemical and biotechnological methods have been developed for the preparation of isoflavone glycosides. nih.govresearchgate.net For example, phase transfer catalyzed synthesis can be used to obtain 7-O-glucosides of isoflavones. nih.gov

Development of Novel Synthetic Methodologies for this compound Derivatives

The development of novel synthetic methodologies aims to provide more efficient, selective, or versatile routes to this compound derivatives and other isoflavone analogues.

Cycloaddition Reactions in Isoflavone Synthesis

Cycloaddition reactions have been explored in the synthesis of isoflavones and related structures. Intramolecular [2+2] ketene (B1206846) cycloadditions have been utilized, where the cycloaddition of a phenoxyketene to a carbonyl group can lead to the formation of β-lactones that subsequently decarboxylate to yield isoflavones. acs.org Formal (3+2) cycloaddition reactions have also been reported in the context of synthesizing highly substituted bicyclo[2.1.1]hexanes from pyrazole-substituted bicyclo[1.1.0]butanes and quinones. researchgate.net While not directly focused on the isoflavone core, this illustrates the application of cycloaddition strategies in related chemical space.

Annulation and Ring-Forming Reactions

Annulation reactions, which involve the construction of a new ring onto an existing molecule, are crucial in building the cyclic structure of isoflavones. The Robinson annulation, a well-known ring-forming reaction, combines a Michael addition followed by an intramolecular aldol (B89426) condensation to create a six-membered ring. libretexts.orgwikipedia.orgmasterorganicchemistry.com While the Robinson annulation is primarily used for the synthesis of cyclohexenones, the underlying principles of sequential Michael addition and intramolecular cyclization are relevant to the formation of cyclic systems found in isoflavones. libretexts.orgwikipedia.orgmasterorganicchemistry.com Chromone annulation reactions, starting from o-hydroxyaryl enaminones, have been developed for the synthesis of 2,3-disubstituted chromones, which serve as precursors to isoflavones. researchgate.net These methods often involve cascade reactions and C-H functionalization. researchgate.net

Stereoselective Synthesis of this compound Analogues

Stereoselective synthesis, which aims to control the stereochemistry of the products, is important for synthesizing chiral isoflavone analogues with specific biological properties. While this compound itself does not possess a chiral center in its core structure, modifications or the synthesis of related isoflavanones or isoflavans can introduce chirality. rsc.org

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Aurmillone

Methodologies for SAR and QSAR Development for Isoflavonoids

The development of SAR and QSAR models for isoflavonoids, including compounds like Aurmillone, employs a variety of methodologies. SAR studies qualitatively assess the impact of structural modifications on activity, often by comparing the activities of a series of related compounds with slight structural differences. This allows for the identification of key functional groups or structural motifs essential for activity.

QSAR, on the other hand, seeks to establish a mathematical relationship between the structural properties of compounds and their biological activities. This involves quantifying structural features using molecular descriptors and correlating these descriptors with biological data using statistical methods. Common methodologies for QSAR development in the context of flavonoids and isoflavonoids include multiple linear regression (MLR), principal components analysis (PCA), partial least squares (PLS), and neural networks. researchgate.netnih.gov Comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) are examples of 3D-QSAR methods that consider the three-dimensional spatial properties of molecules and their interactions with a potential target. researchgate.netwikipedia.org These methods utilize various descriptors, such as topological, structural, electronic, and physicochemical parameters, to build predictive models. researchgate.netnih.govmdpi.com

For isoflavonoids, descriptors encoding chemical structure information are generated in the first step of QSAR studies. d-nb.info Subsequently, statistical regression techniques are employed to correlate the structural variations, as encoded by the descriptors, with variations in biological activity. d-nb.info The goal is to develop a statistical model that can predict the biological activity of new or untested isoflavonoid (B1168493) derivatives based on their structures. nih.govamazon.com

Identification of Key Structural Features and Pharmacophore Mapping of this compound

Identifying the key structural features of this compound responsible for its biological activity is a central aspect of SAR studies. While specific detailed SAR studies solely focused on this compound were not extensively found in the search results, general principles applied to isoflavonoids can be considered. SAR analysis allows for the detection of functional groups that have a biological effect, facilitating the modification of a bioactive compound by changing its chemical structure. creative-proteomics.com

Pharmacophore mapping is a related technique that identifies the essential 3D arrangement of molecular features required for a compound to interact with a specific biological target and elicit a response. fiveable.mecolumbiaiop.ac.inlilab-ecust.cnslideshare.net These features can include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and ionizable groups. fiveable.mecolumbiaiop.ac.in Pharmacophore models are generated by analyzing SAR data and mapping common structural features of active analogs. columbiaiop.ac.in This can be done using ligand-based approaches (analyzing active compounds) or structure-based approaches (using the target protein structure), or a combination of both. fiveable.mecolumbiaiop.ac.inslideshare.net

For this compound, a pharmacophore model would delineate the spatial arrangement of its chemical features (e.g., hydroxyl groups, aromatic rings, carbonyl group) that are critical for binding to a particular biological target. The spatial arrangement and distances between these features are crucial for determining the specificity and affinity of ligand-target interactions. fiveable.me Pharmacophore mapping can be used to identify potential lead molecules or to design molecules with specific desired attributes. columbiaiop.ac.in

Computational Approaches in SAR/QSAR Modeling

Computational approaches play a significant role in modern SAR/QSAR studies of compounds like this compound, enabling the prediction of interactions and the correlation of structural properties with biological actions.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a widely used computational technique to predict the binding orientation (pose) of a small molecule (ligand), such as this compound, within the active site of a biological target protein. pjps.pk This method estimates the binding affinity between the ligand and the target, providing insights into the potential interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the complex. pjps.pk

In the context of isoflavonoids and related compounds, molecular docking has been employed to study their interactions with various protein targets, including enzymes and receptors. researchgate.netmdpi.comnih.gov For instance, molecular docking has been used to explore the inhibitory activity of aurone (B1235358) derivatives (a related class of flavonoids) against human pancreatic lipase, identifying key residues involved in the interaction. mdpi.comnih.gov Similarly, molecular docking studies have been performed for plant flavonoids against Dengue virus NS2B-NS3 protease to understand their binding modes and potential as antiviral agents. pjps.pkd-nb.info this compound has been mentioned in a list of flavonoids screened in such docking studies against Dengue virus protease. pjps.pk These studies can reveal the specific amino acid residues in the target protein that interact with different parts of the this compound molecule, helping to explain its biological activity at a molecular level.

Correlation of Electronic and Conformational Properties with Biological Actions

The electronic and conformational properties of a molecule are critical determinants of its interaction with biological targets and, consequently, its biological activity. QSAR studies often incorporate descriptors that quantify these properties to build predictive models.

Electronic properties, such as partial charges, polarizability, and frontier molecular orbitals, influence how a molecule interacts electrostatically and through orbital overlap with its target. For example, studies on flavonoid derivatives have shown that electron-donating properties at specific positions can be important for interactions with enzyme catalytic domains through hydrogen bonds. researchgate.net

Conformational properties refer to the three-dimensional shape and flexibility of a molecule. The ability of a molecule to adopt a specific conformation that fits the binding site of its target is crucial for effective binding and activity. mpg.de Computational methods like conformational analysis are used to explore the low-energy conformers of a molecule. mpg.denih.gov The conformational preferences of this compound, influenced by its isoflavone (B191592) core and any substituents, would impact its ability to bind to a target protein. QSAR models can incorporate descriptors related to molecular shape, surface area, and flexibility to account for the influence of conformational properties on biological activity. nih.govd-nb.info By correlating these electronic and conformational descriptors with observed biological actions, QSAR models can provide quantitative relationships that explain and predict the activity of this compound and its analogs. amazon.com

Cheminformatics and Computational Drug Discovery for Aurmillone

Database Mining and Data Integration for Isoflavonoids

Database mining and data integration are fundamental steps in cheminformatics, particularly for natural products such as isoflavonoids, the class of compounds to which Aurmillone belongs. naist.jpnih.gov Specialized databases dedicated to natural products compile extensive information on their sources, chemical structures, and reported bioactivities. naist.jpnih.govimsc.res.in The KNApSAcK Family DB, for instance, is a collection of databases focused on natural products and organisms, encompassing a significant number of metabolites, including isoflavonoids. naist.jp

The Indian Medicinal Plants, Phytochemistry And Therapeutics (IMPPAT) database is another valuable resource that includes information on phytochemicals from Indian medicinal plants. imsc.res.in this compound is listed within the IMPPAT database, which provides two-dimensional and three-dimensional chemical structures for its entries. imsc.res.in Importantly, cheminformatics tools have been applied to the phytochemicals in IMPPAT, including this compound, to compute various properties. imsc.res.in This integration of structural data with computed properties within databases facilitates the initial stages of computational studies by providing readily accessible information for analysis. 20visioneers15.comimsc.res.in

Mining these databases allows researchers to identify known isoflavonoids, explore their structural diversity, and gather existing data on their properties and reported activities, which can serve as a starting point for further computational investigations related to this compound. 20visioneers15.comnaist.jpnih.gov

Virtual Screening Techniques for this compound Analogues

Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify potential drug candidates based on their likelihood of binding to a specific biological target or exhibiting desired properties. biorxiv.orgnih.govmdpi.comnih.gov VS methods can be broadly categorized into structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). mdpi.comnih.govmdpi.com

For compounds like this compound, which is an isoflavonoid (B1168493), virtual screening can be employed to identify potential analogues or derivatives with improved or novel bioactivity profiles. LBVS approaches utilize known active compounds (ligands) to search for molecules with similar structural or pharmacochemical features, based on the principle that similar molecules may exhibit similar biological activities. mdpi.com If this compound is known to interact with a particular target, LBVS could involve using its structure or pharmacophore to screen databases for similar isoflavonoids or other chemotypes that might also bind to the same target. mdpi.com

SBVS, on the other hand, requires the three-dimensional structure of the biological target protein. Molecular docking is a common SBVS technique that predicts the binding orientation and affinity of small molecules to a target protein's binding site. nih.govnih.gov While specific studies detailing the virtual screening of this compound analogues against particular targets were not prominently found in the search results, these general VS techniques are applicable to isoflavonoids. By identifying potential protein targets relevant to the biological activities of isoflavonoids, SBVS could be used to screen libraries of this compound derivatives or related compounds to predict their binding interactions and affinities. nih.gov This computational filtering process can significantly reduce the number of compounds requiring experimental testing, thereby accelerating the drug discovery process. biorxiv.orgnih.gov

In Silico Prediction of Bioactivity and Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico methods are widely used to predict various properties of chemical compounds, including their potential bioactivity and their ADME profiles. eijppr.comwaocp.orgnih.govbiorxiv.orgfrontiersin.org These predictions are crucial in the early stages of drug discovery to assess the drug-likeness and pharmacokinetic behavior of potential candidates before experimental evaluation. eijppr.comnih.govnih.gov

For this compound, as a phytochemical included in the IMPPAT database, in silico tools have been used to compute predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. imsc.res.in These predictions provide insights into how the compound might behave within a biological system. For instance, parameters like predicted absorption and distribution are important indicators of whether a compound is likely to reach its target site in the body. nih.gov Metabolism predictions can suggest how the compound might be broken down, and excretion predictions indicate how it might be eliminated. nih.gov

Various online tools and software packages are available for in silico ADME prediction, utilizing computational models based on the chemical structure of the molecule. eijppr.combiorxiv.orgfrontiersin.org These models can predict parameters such as gastrointestinal absorption, blood-brain barrier penetration, and interactions with drug-metabolizing enzymes. waocp.orgfrontiersin.org While the search results highlight the availability of predicted ADMET properties for this compound in IMPPAT imsc.res.in, the specific details of these predictions (e.g., predicted values for solubility, permeability, etc.) were not extensively detailed in the provided snippets. However, the application of these computational tools to this compound demonstrates the use of in silico methods to gain early insights into its potential pharmacokinetic profile and biological activity spectrum. eijppr.comwaocp.orgbiorxiv.org

Molecular Scaffolding and Lead Optimization Strategies for this compound Derivatives

Molecular scaffolding and lead optimization are key aspects of medicinal chemistry and computational drug discovery aimed at improving the properties of initial hit or lead compounds. preprints.orgpion-inc.comlifechemicals.comscienceopen.com A molecular scaffold refers to the core structural framework of a molecule that is often responsible for its fundamental shape and orientation. lifechemicals.commdpi.com The isoflavone (B191592) structure, which forms the core of this compound, can be considered a molecular scaffold. uni.lunih.gov

Lead optimization involves systematically modifying the chemical structure of a lead compound to enhance its desired pharmacological properties, such as potency, selectivity, and ADME characteristics, while minimizing undesirable traits like toxicity. preprints.orgpion-inc.comscienceopen.com Computational methods play a significant role in guiding these modifications. amazon.comnih.govpreprints.org

For this compound, the isoflavone scaffold provides a basis for designing derivatives. Strategies like structural modification, bioisosteric replacement, and the addition or removal of functional groups can be explored computationally to generate a library of potential this compound derivatives. scienceopen.comnih.govnih.gov In silico tools can then be used to predict the properties of these designed derivatives, including their potential binding affinity to targets (via docking), their ADME profiles, and their predicted bioactivities. nih.goveijppr.comwaocp.orgbiorxiv.org

Molecular scaffolding approaches can also involve exploring different core structures while retaining key features responsible for activity, a process known as scaffold hopping. nih.gov While the search results did not provide specific examples of scaffold hopping applied to this compound, the general principles of using the isoflavone core as a starting point for designing novel structures with potentially improved properties are relevant. lifechemicals.com Computational tools facilitate the design, enumeration, and property prediction of these derivatives, guiding the synthesis and experimental testing of the most promising candidates in the lead optimization phase. preprints.orglifechemicals.comscienceopen.com

Future Research Directions and Translational Perspectives for Aurmillone

Comprehensive Elucidation of Undiscovered Biosynthetic Enzymes and Genetic Regulation

A thorough understanding of the biosynthetic pathway of Aurmillone is crucial for controlled production and potential engineering of higher-yielding plant varieties or microbial cell factories. While this compound is known to be an isoflavone (B191592), the specific enzymes catalyzing each step of its biosynthesis in producing organisms, particularly in Millettia and Crotalaria species, are not yet fully elucidated. Future research should focus on the identification and characterization of these enzymes.

Techniques such as transcriptomics and proteomics applied to this compound-producing tissues at different developmental stages can help identify candidate genes encoding biosynthetic enzymes. mdpi.comfrontiersin.org Subsequent functional characterization of these genes through heterologous expression in model organisms or in vitro enzyme assays is necessary to confirm their roles. Furthermore, investigating the genetic regulation of these biosynthetic genes, including the identification of transcription factors and regulatory elements, will provide insights into how this compound production is controlled at the molecular level. youtube.compressbooks.pubwikipedia.orgnih.gov Understanding these regulatory networks could enable strategies to enhance this compound accumulation in plants or engineered systems.

Sustainable Production through Advanced Biotechnological Approaches and Synthetic Biology

The sustainable and cost-effective production of this compound is a key factor for its potential widespread use. Traditional extraction from plant sources can be limited by factors such as plant availability, geographical location, and environmental conditions. Advanced biotechnological approaches, particularly synthetic biology, offer promising avenues for sustainable production. vttresearch.comiuk-business-connect.org.uknih.govvinnova.sefrontiersin.org

Future research should explore the metabolic engineering of microorganisms, such as Escherichia coli or yeast, to produce this compound. This involves introducing the complete or partial this compound biosynthetic pathway into these host organisms. Challenges include identifying the optimal host strain, balancing the expression of multiple genes in the pathway, and ensuring the availability of necessary precursors. nih.gov Synthetic biology tools can be employed for the modular assembly of biosynthetic pathways, dynamic regulation of gene expression, and optimization of metabolic flux towards this compound production. nih.govfrontiersin.org Additionally, exploring alternative plant-based production systems, such as hairy root cultures or transient expression in fast-growing plants, could offer sustainable alternatives to traditional agriculture.

Exploration of Novel Biological Targets and Signaling Pathways for this compound

While some initial biological activities of this compound, such as cytotoxic effects and modulation of pathways related to apoptosis, autophagy, and the cell cycle, have been noted researchgate.net, a comprehensive understanding of its molecular targets and the signaling pathways it influences is still developing. Future research should aim to identify the specific proteins and cellular processes with which this compound interacts.

Techniques such as activity-based protein profiling, pull-down assays coupled with mass spectrometry, and thermal proteome profiling can be employed to identify direct protein targets of this compound. Investigating its effects on various signaling pathways, including those involved in cellular proliferation, differentiation, inflammation, and stress responses, is crucial. nih.govnih.gov High-throughput screening assays utilizing reporter cell lines or phenotypic readouts can help identify novel biological activities and associated pathways. researchgate.net Understanding the detailed molecular mechanisms of this compound's action will provide a basis for developing it as a therapeutic agent or a bioactive compound for other applications.

Design and Synthesis of Highly Potent and Selective this compound Derivatives

The structural features of this compound can serve as a scaffold for the design and synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. Future research should focus on structure-activity relationship (SAR) studies to understand how modifications to the this compound structure affect its biological activities.

Chemical synthesis approaches, including traditional methods and more innovative techniques, can be utilized to create libraries of this compound derivatives with variations in substituents and structural modifications. researchgate.netosi.lvnih.govnih.gov Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can guide the design process by predicting the binding affinity to target molecules and potential biological activities. pjps.pk Screening these derivatives in various in vitro and in vivo models will help identify lead compounds with enhanced therapeutic potential or other desired properties. Research on aurone (B1235358) derivatives has shown promising results in areas like acetylcholinesterase inhibition and anti-amyloid aggregation, suggesting the potential for this compound derivatives in various health applications. nih.govnih.gov

Integration of Multi-Omics Data for Systems-Level Understanding of this compound Bioactivity

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.